molecular formula C26H23N5O4 B13898734 1-(6-(6,7-dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)-3-phenylurea

1-(6-(6,7-dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)-3-phenylurea

Katalognummer: B13898734
Molekulargewicht: 469.5 g/mol
InChI-Schlüssel: QSTJETGFFGWFHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-(6,7-Dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)-3-phenylurea is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a quinoline moiety, an indazole ring, and a phenylurea group, making it a versatile molecule for various chemical reactions and biological interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(6,7-dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)-3-phenylurea typically involves multiple steps, starting with the preparation of the quinoline and indazole intermediates. The quinoline intermediate can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde under acidic conditions. The indazole intermediate is often prepared via a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde.

The final coupling step involves the reaction of the quinoline and indazole intermediates with phenyl isocyanate under mild conditions to form the desired phenylurea compound. This step typically requires a catalyst such as triethylamine and is carried out in an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity starting materials, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-(6,7-Dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline moiety to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Functionalized quinoline or indazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(6-(6,7-Dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors, including tyrosine kinases.

    Medicine: Explored for its anticancer properties, particularly in targeting receptor tyrosine kinases involved in tumor growth and angiogenesis.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical structure.

Wirkmechanismus

The compound exerts its effects primarily by inhibiting receptor tyrosine kinases, such as VEGFR-2 and PDGFR. By binding to the ATP-binding site of these kinases, it prevents their phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and angiogenesis. This inhibition can lead to reduced tumor growth and metastasis in cancer models.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cabozantinib: A tyrosine kinase inhibitor with a similar quinoline structure, used in the treatment of renal cell carcinoma and hepatocellular carcinoma.

    N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide: Another quinoline-based compound with potential anticancer properties.

Uniqueness

1-(6-(6,7-Dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)-3-phenylurea is unique due to its combination of a quinoline moiety, an indazole ring, and a phenylurea group. This structure allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound for drug discovery and development.

Eigenschaften

Molekularformel

C26H23N5O4

Molekulargewicht

469.5 g/mol

IUPAC-Name

1-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]-3-phenylurea

InChI

InChI=1S/C26H23N5O4/c1-31-21-13-17(35-22-11-12-27-20-15-24(34-3)23(33-2)14-19(20)22)9-10-18(21)25(30-31)29-26(32)28-16-7-5-4-6-8-16/h4-15H,1-3H3,(H2,28,29,30,32)

InChI-Schlüssel

QSTJETGFFGWFHQ-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)C(=N1)NC(=O)NC5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.